4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Description
The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide features a benzamide scaffold substituted with a 1,3-thiazole ring at the 4-position of the benzamide. The thiazole ring is further functionalized with a 2,4-dichlorophenyl group, while the benzamide’s amide nitrogen is linked to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N2OS/c24-16-8-9-18(19(25)11-16)20-12-32-22(30-20)14-6-4-13(5-7-14)21(31)29-17-3-1-2-15(10-17)23(26,27)28/h1-12H,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEPDYBNCCWBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13Cl2N3OS
- Molecular Weight : 394.23 g/mol
- CAS Number : [specific CAS number if available]
The compound features a thiazole moiety substituted with a dichlorophenyl group and a trifluoromethylphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their efficacy against cancer cells .
Antibacterial Activity
Thiazole derivatives have also demonstrated significant antibacterial properties:
- Activity Against Bacteria : Compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring has been correlated with improved antibacterial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is another area of interest:
- Inhibition of iNOS and COX-2 : Some studies indicate that thiazole compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .
- Case Study : In LPS-stimulated RAW 264.7 macrophage cells, certain thiazole derivatives significantly reduced the protein expression of iNOS and COX-2, suggesting their utility in treating inflammation-related disorders .
Data Summary
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that compounds containing thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Study Findings : A derivative similar to this compound demonstrated strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The thiazole ring is believed to enhance the interaction with biological targets involved in cancer cell growth and survival .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound has shown promise against both gram-positive and gram-negative bacteria:
- Efficacy : In vitro studies revealed moderate antibacterial activity against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml .
- Comparison with Standards : Although the activity was generally lower than that of standard antibiotics like chloramphenicol, some derivatives exhibited comparable effects against specific bacterial strains .
Pesticidal Activity
The structural characteristics of thiazole compounds have made them candidates for development as agrochemicals:
- Insecticidal Effectiveness : Research has shown that thiazole derivatives can act as effective insecticides, targeting pests while being less harmful to beneficial insects .
- Fungicidal Activity : Some studies suggest that these compounds can inhibit fungal pathogens in crops, thereby improving yield and quality .
Polymer Chemistry
The unique properties of thiazole compounds have led to their exploration in polymer science:
- Conductive Polymers : Thiazole derivatives are being studied for their potential use in creating conductive polymers that could be applied in electronic devices .
- Thermal Stability : These compounds may enhance the thermal stability of polymers, making them suitable for high-temperature applications .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key analogs, their structural variations, and reported biological or synthetic
Key Findings from Analogs
Substituent Position and Halogen Effects: The 2,4-dichlorophenyl group on the thiazole (target compound) contrasts with 3,4-dichlorophenyl in EMAC2061, where the latter showed moderate synthetic yields (<80%) . Fluorinated analogs (e.g., 2,4-difluorophenyl in ) suggest halogen positioning influences electronic properties and steric interactions.
Biological Activity Trends: F5254-0161 demonstrated strong binding to CIITA-I (glide score −6.41), attributed to its extended piperazine-trifluoromethylphenyl substituent, which facilitates hydrogen bonding with residues like GLY423 and ARG615 . Biphenyl-thiazole derivatives () exhibited notable antimicrobial activity, suggesting the biphenyl moiety enhances membrane penetration or target affinity .
Synthetic Considerations: Thiazole ring formation via Hantzsch or Suzuki coupling (e.g., ) is a common strategy. Lower yields in EMAC2061 synthesis highlight challenges in introducing dichlorophenyl groups, possibly due to steric hindrance or side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
